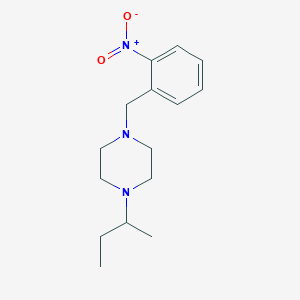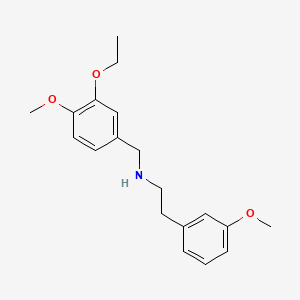
1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a butan-2-yl group and a 2-nitrobenzyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Alkylation: The piperazine ring is then alkylated with butan-2-yl halide under basic conditions to introduce the butan-2-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 1-(Butan-2-yl)-4-(2-aminobenzyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.
Industry: Used in the development of new materials and as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine would depend on its specific interactions with biological targets. Generally, piperazine derivatives can act on neurotransmitter receptors, ion channels, and enzymes. The nitrobenzyl group may also play a role in its activity by undergoing biotransformation to active metabolites.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4-benzylpiperazine: Lacks the nitro group, which may result in different biological activity.
1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Contains a chloro group instead of a nitro group, which may affect its reactivity and biological properties.
1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine: Contains a methyl group, which may influence its pharmacokinetic properties.
Uniqueness
1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both the butan-2-yl and 2-nitrobenzyl groups, which may confer specific chemical and biological properties not found in other piperazine derivatives.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H23N3O2/c1-3-13(2)17-10-8-16(9-11-17)12-14-6-4-5-7-15(14)18(19)20/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
BOLOJYIWPISLML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid](/img/structure/B14919767.png)
![N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14919771.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14919774.png)


![3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919786.png)

![3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14919806.png)
![2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B14919807.png)
![5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B14919822.png)
![1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14919852.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B14919853.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14919855.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919863.png)
